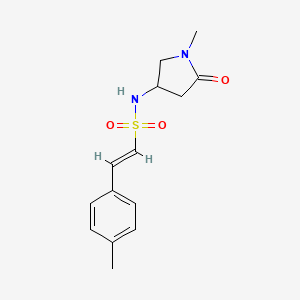
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a tolyl group, and an ethenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of the Ethenesulfonamide Moiety: The ethenesulfonamide group is introduced through a sulfonamide coupling reaction, typically involving the reaction of an amine with a sulfonyl chloride.
Coupling with the Tolyl Group: The final step involves the coupling of the tolyl group to the ethenesulfonamide moiety, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient production, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group or the ethenesulfonamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The aromatic tolyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated or nitrated derivatives of the tolyl group.
科学研究应用
Chemistry
In chemistry, (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of (E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethanesulfonamide: Lacks the double bond in the ethenesulfonamide moiety.
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(phenyl)ethenesulfonamide: Has a phenyl group instead of a tolyl group.
Uniqueness
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide is unique due to the presence of both the pyrrolidinone ring and the ethenesulfonamide moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and development.
属性
IUPAC Name |
(E)-N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-3-5-12(6-4-11)7-8-20(18,19)15-13-9-14(17)16(2)10-13/h3-8,13,15H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQXOQFYRSIMMD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(2,4,6-trimethylpyridin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B2631749.png)
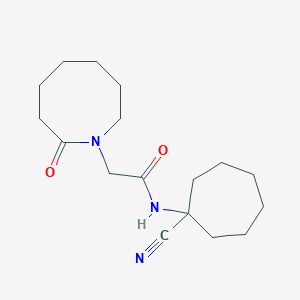
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2631755.png)
![6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole](/img/structure/B2631760.png)
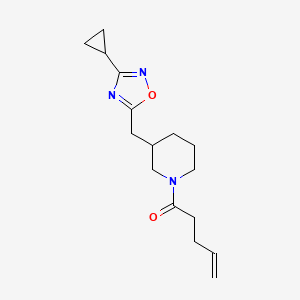
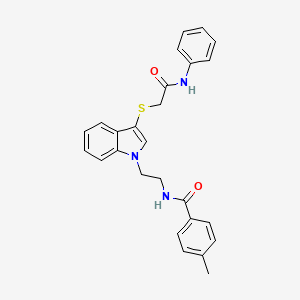
![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2631763.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2631764.png)
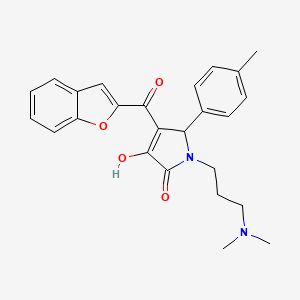
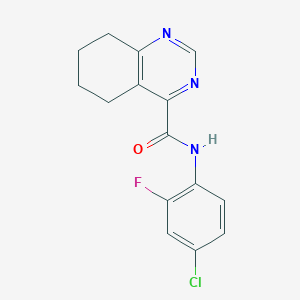
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B2631768.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2631769.png)

![3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2631772.png)
